H-PRO-OIPR
Overview
Description
H-PRO-OIPR, also known as N-isopropyl-L-proline, is a derivative of the amino acid proline. It is a chiral compound with significant applications in organic synthesis and catalysis. The compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the proline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-PRO-OIPR can be synthesized through the reaction of L-proline with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically involves the formation of an intermediate ester, which is subsequently converted to the desired product through a series of steps involving hydrolysis and purification .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
H-PRO-OIPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted proline derivatives with various functional groups.
Scientific Research Applications
H-PRO-OIPR has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of H-PRO-OIPR involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired effects. The compound can modulate various biochemical pathways, including those involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-methyl-L-proline: Similar structure but with a methyl group instead of an isopropyl group.
N-ethyl-L-proline: Contains an ethyl group instead of an isopropyl group.
N-benzyl-L-proline: Features a benzyl group attached to the nitrogen atom.
Uniqueness
H-PRO-OIPR is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in asymmetric synthesis and catalysis, where it can provide higher selectivity and efficiency compared to its analogs .
Properties
IUPAC Name |
propan-2-yl (2S)-pyrrolidine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHGJMBRWRITI-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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